Glyceryl 1-abietate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Source and Chemical Properties:

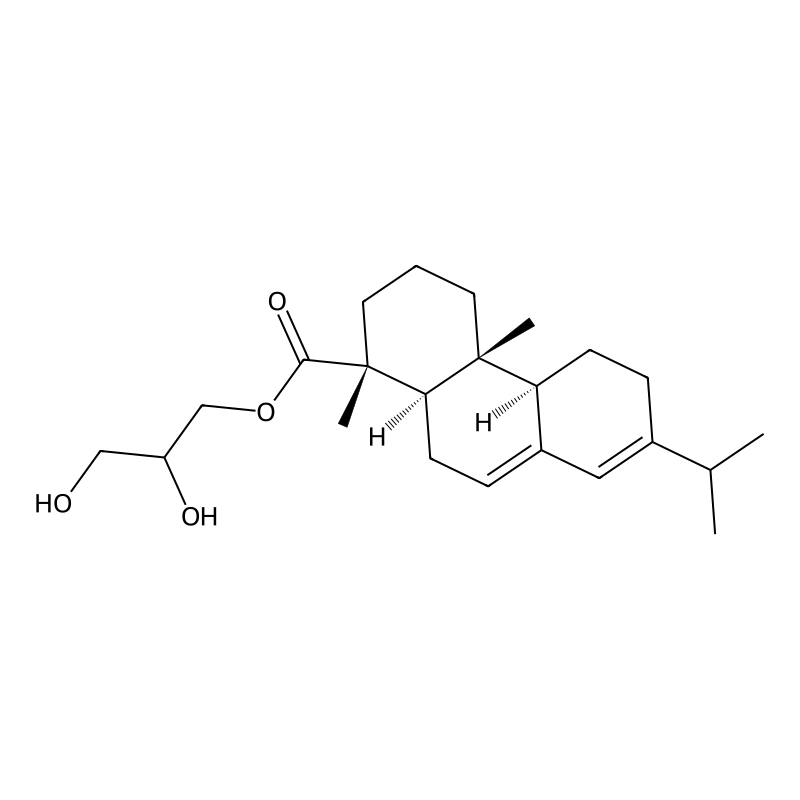

Glyceryl 1-abietate, also known as abietic acid, 2,3-dihydroxypropyl ester, is an ester formed by the reaction of abietic acid, a resin acid found in coniferous trees, and glycerol. Its chemical formula is C23H36O4, and its molecular weight is 376.53 [].

Potential Applications:

Glyceryl 1-abietate is being explored for various potential applications in scientific research, including:

- Antimicrobial activity: Studies suggest that glyceryl 1-abietate may possess antimicrobial properties against certain bacteria and fungi []. Further research is needed to determine its efficacy and potential applications in this area.

- Anti-inflammatory and anticancer properties: Some studies have shown that glyceryl 1-abietate may exhibit anti-inflammatory and anticancer effects in cell lines [, ]. However, more research is required to understand the mechanisms of action and potential therapeutic applications.

- Biodegradable material development: Glyceryl 1-abietate is being investigated as a potential component in the development of biodegradable materials due to its natural origin and potential for biodegradation.

Glyceryl 1-abietate, also referred to as glyceryl abietate, is an ester formed from the reaction between abietic acid and glycerol. It is characterized by the molecular formula and a molecular weight of approximately 376.5 g/mol. This compound is primarily recognized for its role as an oil-soluble food additive, particularly in stabilizing emulsions in citrus-flavored beverages, chewing gum, and ice cream. Its unique properties allow it to maintain oils in suspension within aqueous solutions, making it valuable in both food and cosmetic applications .

- Oxidation: The addition of oxygen can lead to the formation of oxidized products. Common oxidizing agents used include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

- Reduction: This involves the removal of oxygen or the addition of hydrogen, often facilitated by reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: In this reaction type, one functional group is replaced by another. Common reagents for substitution include halogens and nucleophiles .

These reactions can yield a variety of products depending on the specific conditions and reagents used.

The synthesis of glyceryl 1-abietate typically involves the esterification process between abietic acid and glycerol. This reaction can be catalyzed using either acid catalysts or enzyme catalysts to facilitate the formation of the ester. The reaction conditions are carefully controlled to optimize yield and purity.

Industrial Production

In industrial settings, glyceryl 1-abietate is produced by reacting refined wood rosin with glycerol. The wood rosin is purified prior to this reaction to ensure high product quality. The production process may involve steam stripping or counter-current steam distillation, depending on the intended application of the final product .

Glyceryl 1-abietate finds diverse applications across various industries:

- Food Industry: Used as an emulsifier and stabilizer in products like beverages, chewing gum, and ice cream.

- Cosmetics: Acts as a stabilizing agent in cosmetic formulations.

- Pharmaceuticals: Investigated for its potential as an excipient in drug formulations.

- Industrial Uses: Employed in adhesives, coatings, and as a binding agent in paper production .

Glyceryl 1-abietate shares structural similarities with several other glycerol esters derived from rosin acids. Key comparable compounds include:

- Glyceryl Monoabietate: A simpler ester that exhibits lower emulsifying properties compared to glyceryl 1-abietate.

- Glyceryl Diabietate: Contains two abietic acid moieties; offers improved stability but less versatility than glyceryl 1-abietate.

- Glyceryl Triabietate: A more complex ester that provides enhanced stability but at a higher production cost.

Comparison TableCompound Name Structure Complexity Emulsifying Properties Cost Glyceryl 1-abietate Moderate High Moderate Glyceryl Monoabietate Simple Low Low Glyceryl Diabietate Moderate Moderate Moderate Glyceryl Triabietate Complex Very High High

| Compound Name | Structure Complexity | Emulsifying Properties | Cost |

|---|---|---|---|

| Glyceryl 1-abietate | Moderate | High | Moderate |

| Glyceryl Monoabietate | Simple | Low | Low |

| Glyceryl Diabietate | Moderate | Moderate | Moderate |

| Glyceryl Triabietate | Complex | Very High | High |

Glyceryl 1-abietate's unique ability to stabilize oil-in-water emulsions distinguishes it from these similar compounds, making it particularly valuable for applications requiring effective emulsification at moderate costs .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 264 of 269 companies (only ~ 1.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

8050-31-5

Wikipedia

Use Classification

General Manufacturing Information

All other basic organic chemical manufacturing

Food, beverage, and tobacco product manufacturing

Miscellaneous manufacturing

Paint and coating manufacturing

Paper manufacturing

Personal care products.

Plastic material and resin manufacturing

Printing ink manufacturing

Rubber product manufacturing

Transportation equipment manufacturing

Wholesale and retail trade

manufacture of cosmetic or personal care product

Resin acids and Rosin acids, esters with glycerol: ACTIVE